DMF-dG
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Overview
Description
2’-Deoxy-N2-Dimethylaminomethylene-Guanosine is a biologically active molecule with the molecular formula C13H18N6O4 and a molar mass of 322.32 g/mol . It is a derivative of guanosine, where the 2’-deoxy position is modified with a dimethylaminomethylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine involves complex chemical reactions that require specific reagents and conditionsThe reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
While the detailed industrial production methods are not widely documented, the synthesis of this compound in an industrial setting would likely involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The process would also include steps for purification and quality control to meet the standards required for biomedical research applications .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N2-Dimethylaminomethylene-Guanosine undergoes various chemical reactions, including:
Hydrolysis: This compound is relatively stable but can undergo hydrolysis under strong acidic or basic conditions.
Substitution Reactions: The dimethylaminomethylene group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine include strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for hydrolysis, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can lead to the formation of guanosine derivatives, while substitution reactions can yield a variety of modified nucleosides .
Scientific Research Applications
2’-Deoxy-N2-Dimethylaminomethylene-Guanosine is primarily used in biomedical research. Some of its key applications include:
Protein Modification Studies: It is used to study the modification of proteins by formamidine groups, which can affect protein function and stability.
Anticancer Research: This compound is being investigated as a potential anticancer agent due to its ability to interfere with cellular processes that are critical for cancer cell survival.
Immunomodulation: It may also have applications as an immunomodulator, helping to regulate the immune response in various diseases.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine involves its interaction with specific molecular targets and pathways. It can modify proteins by adding formamidine groups, which can alter protein function and interactions. This modification can affect various cellular processes, including signal transduction, gene expression, and protein stability .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine include:
- N2-Dimethylaminomethylene-2’-deoxyguanosine
- N2-Dimethylformamidine-2’-deoxyguanosine
- 2’-Deoxy-N2-Dimethylaminomethylen-Guanosine
Uniqueness
What sets 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine apart from these similar compounds is its specific modification at the 2’-deoxy position with a dimethylaminomethylene group. This unique structure gives it distinct chemical properties and biological activities, making it a valuable tool in biomedical research .
Properties
IUPAC Name |
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/t7-,8+,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXECVVVXPHBGGX-DJLDLDEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654674 |
Source
|
Record name | 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17331-13-4 |
Source
|
Record name | 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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